Profexalone

Description

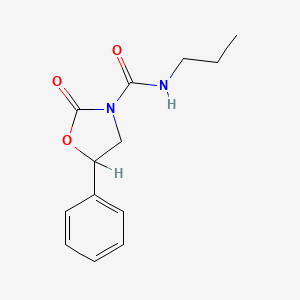

Profexalone is a synthetic compound with the chemical formula

C13H16N2O3

. It is an oxazolidinone derivative known for its anticonvulsive, muscle-relaxant, antidepressive, anti-inflammatory, and analgesic properties . This compound has garnered attention in various fields of scientific research due to its multifaceted pharmacological activities.Properties

CAS No. |

34740-13-1 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-oxo-5-phenyl-N-propyl-1,3-oxazolidine-3-carboxamide |

InChI |

InChI=1S/C13H16N2O3/c1-2-8-14-12(16)15-9-11(18-13(15)17)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |

InChI Key |

AUVLZBKTWSCAIM-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)N1CC(OC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCNC(=O)N1CC(OC1=O)C2=CC=CC=C2 |

Other CAS No. |

34740-13-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Profexalone can be synthesized through a multi-step process involving the formation of the oxazolidinone ring. One common synthetic route involves the reaction of a phenyl-substituted oxazolidinone with a propylamine derivative under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Profexalone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule, leading to the formation of analogs with varied biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of analogs with different substituents on the oxazolidinone ring.

Scientific Research Applications

Profexalone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of oxazolidinones and their derivatives.

Biology: this compound’s biological activities make it a valuable tool for studying cellular processes and signaling pathways.

Medicine: Due to its pharmacological properties, this compound is investigated for potential therapeutic applications in treating conditions such as epilepsy, muscle spasms, depression, inflammation, and pain.

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

Profexalone exerts its effects through multiple mechanisms:

Anticonvulsive and Muscle-Relaxant Effects: It modulates the activity of neurotransmitter receptors in the central nervous system, reducing neuronal excitability and muscle contractions.

Antidepressive Effects: this compound influences the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation.

Anti-inflammatory and Analgesic Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Profexalone is unique among oxazolidinone derivatives due to its broad spectrum of pharmacological activities. Similar compounds include:

Linezolid: Primarily used as an antibiotic, linezolid shares the oxazolidinone core structure but lacks the anticonvulsive and muscle-relaxant properties of this compound.

Tedizolid: Another oxazolidinone antibiotic, tedizolid is similar to linezolid but has improved potency against certain bacterial strains.

Rivaroxaban: Although not an oxazolidinone, rivaroxaban is a structurally related compound used as an anticoagulant.

This compound’s unique combination of anticonvulsive, muscle-relaxant, antidepressive, anti-inflammatory, and analgesic effects distinguishes it from these related compounds, making it a valuable subject of ongoing research.

If you have any more questions or need further details, feel free to ask!

Biological Activity

Profexalone is an oxazolidinone derivative that has garnered attention for its diverse biological activities, including anticonvulsive, muscle-relaxant, antidepressive, anti-inflammatory, and analgesic properties. This article delves into the compound's mechanism of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with various molecular targets. As an oxazolidinone, it is believed to modulate neurotransmitter systems and inflammatory pathways. The specific mechanisms include:

- Inhibition of Neurotransmitter Reuptake : this compound may enhance the levels of neurotransmitters such as serotonin and norepinephrine by inhibiting their reuptake, thus contributing to its antidepressant effects.

- Modulation of Ion Channels : The compound may interact with ion channels involved in neuronal excitability, which can explain its anticonvulsive properties.

- Anti-inflammatory Pathways : this compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation and pain.

Biological Activity Overview

The following table summarizes the key biological activities of this compound along with their potential therapeutic implications:

| Biological Activity | Description | Potential Applications |

|---|---|---|

| Anticonvulsive | Reduces seizure activity through modulation of neurotransmitter levels. | Treatment of epilepsy and seizure disorders. |

| Muscle-relaxant | Relaxes skeletal muscles by acting on neuromuscular junctions. | Management of muscle spasms and spasticity. |

| Antidepressant | Enhances mood by increasing serotonin and norepinephrine levels. | Treatment of major depressive disorder. |

| Anti-inflammatory | Inhibits cytokine production and reduces inflammation. | Treatment of inflammatory conditions such as arthritis. |

| Analgesic | Provides pain relief through central nervous system action. | Management of chronic pain conditions. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its therapeutic potential:

- Anticonvulsive Effects :

- Muscle Relaxation :

- Antidepressant Activity :

- Anti-inflammatory Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.